molecular formula C10H6N2S B12448727 8-Isothiocyanatoquinoline

8-Isothiocyanatoquinoline

Cat. No.: B12448727
M. Wt: 186.24 g/mol
InChI Key: YTKGLDCQABZZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isothiocyanatoquinoline is a chemical compound characterized by the presence of an isothiocyanate group attached to the eighth position of a quinoline ring. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The isothiocyanate group is known for its reactivity and biological activity, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isothiocyanatoquinoline typically involves the introduction of the isothiocyanate group to the quinoline ring. One common method is the reaction of 8-aminoquinoline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of thiophosgene due to its toxicity and reactivity. Industrial methods may also employ alternative reagents and catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-Isothiocyanatoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for the isothiocyanate derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Addition Reactions: Nucleophiles such as amines and thiols are used, often in the presence of a base like triethylamine.

Major Products Formed:

    Substitution Reactions: Thiourea derivatives and other substituted quinoline compounds.

    Addition Reactions: Thiourea derivatives.

Scientific Research Applications

8-Isothiocyanatoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways in diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Isothiocyanatoquinoline involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the isothiocyanate group, which can interact with amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The quinoline ring may also contribute to its biological activity by interacting with DNA and other cellular targets.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.

    8-Aminoquinoline: Used as a precursor in the synthesis of 8-Isothiocyanatoquinoline and other derivatives.

    Quinoline: The parent compound, widely studied for its diverse biological activities.

Uniqueness: this compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

8-isothiocyanatoquinoline

InChI

InChI=1S/C10H6N2S/c13-7-12-9-5-1-3-8-4-2-6-11-10(8)9/h1-6H

InChI Key

YTKGLDCQABZZEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=C=S)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.